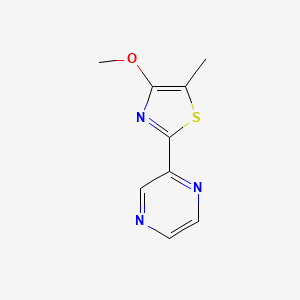

2-(4-Methoxy-5-methyl-1,3-thiazol-2-yl)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Methoxy-5-methyl-1,3-thiazol-2-yl)pyrazine” is a chemical compound with the molecular formula C9H9N3OS . Its average mass is 207.252 Da and its mono-isotopic mass is 207.046631 Da .

Molecular Structure Analysis

The molecular structure of “2-(4-Methoxy-5-methyl-1,3-thiazol-2-yl)pyrazine” consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Scientific Research Applications

Synthesis and Properties of Heterocyclic Compounds

Heterocyclic compounds like pyrazoles, triazoles, and thiazoles are pivotal in medicinal chemistry due to their diverse biological activities. Fedotov et al. (2022) explored the synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, illustrating the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine and pharmacy. The study highlights the significant pharmacological potential of these derivatives, stemming from their chemical modifiability and ability to interact with various biological targets (Fedotov, Hotsulia, & Panasenko, 2022).

Anticancer and Antiproliferative Activities

Research into thiazole derivatives has demonstrated their potential as anticancer agents. A study by Bahashwan et al. (2014) synthesized a series of substituted pyrazole, triazole, and thiazole derivatives, evaluating them as androgen receptor antagonists and anti-prostate cancer agents. These compounds showed promising anticancer activities with low toxicity, comparable to known drugs, underscoring the significance of such heterocyclic compounds in developing new cancer therapies (Bahashwan, Fayed, Ramadan, Amr, & Al-Harbi, 2014).

Synthesis and Biological Evaluation of Novel Compounds

The synthesis and evaluation of novel compounds for biological activities is a key area of research. Vaddiraju et al. (2022) synthesized novel pyrazole-based heterocycles attached to sugar moieties, showing moderate anti-diabetic activity. This work exemplifies the ongoing efforts to create new molecular frameworks with potential therapeutic benefits, especially in the realm of metabolic disorders (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).

Antioxidant Activities

The synthesis and screening of new heterocyclic compounds for antioxidant activities represent another application of chemical research. Abdel-Motaal et al. (2017) synthesized new compounds with the benzo[b]furan moiety and evaluated their potential antioxidant activities. This study illustrates the importance of chemical synthesis in discovering compounds with potential health benefits, especially in combating oxidative stress-related diseases (Abdel-Motaal, Kandeel, Abou-Elzahab, & Elghareeb, 2017).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of targets, including enzymes and receptors . For instance, some thiazole compounds have been reported to inhibit ALK5, an enzyme involved in the TGF-β signaling pathway .

Mode of Action

For example, Voreloxin, a thiazole-containing compound, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the solvent environment .

properties

IUPAC Name |

4-methoxy-5-methyl-2-pyrazin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-6-8(13-2)12-9(14-6)7-5-10-3-4-11-7/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHVSODARFYIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=NC=CN=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-5-methyl-1,3-thiazol-2-yl)pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2764742.png)

![2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methoxybenzamide](/img/structure/B2764743.png)

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]but-2-ynamide](/img/structure/B2764744.png)

![2-(2-chloro-6-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2764747.png)

![6-[[1-(3-chlorophenyl)-5-methyl-5,6-dihydro-4H-pyrimidin-2-yl]amino]-3-ethyl-1-methylpyrimidine-2,4-dione](/img/no-structure.png)

![2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide](/img/structure/B2764757.png)

![N-(3-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2764765.png)